molecular formula C12H16Cl2N4O4S B227320 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione CAS No. 10577-14-7

2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione

Cat. No. B227320
CAS RN: 10577-14-7
M. Wt: 365.8 g/mol
InChI Key: SMXIQXAQESMSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. CDDP is a phosphorothioate derivative of isoindole-1,3-dione and is a potent inhibitor of protein tyrosine phosphatases.

Mechanism of Action

2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione inhibits protein tyrosine phosphatases by covalently modifying the active site cysteine residue of these enzymes. This modification results in the irreversible inhibition of protein tyrosine phosphatases and leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the proliferation of T cells and B cells, making it a potential therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, making it an ideal tool for studying the role of these enzymes in cellular signaling pathways. However, this compound has some limitations. It is a highly reactive compound and can react with other cellular components, leading to non-specific effects. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

Several future directions for 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione research are possible. One potential area of research is the development of this compound analogs with improved solubility and specificity. Another area of research is the identification of specific protein tyrosine phosphatases that are targeted by this compound. Additionally, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, may enhance its efficacy in the treatment of cancer.

Synthesis Methods

2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using a simple two-step process. First, 2-(1-chloroethyl)isoindole-1,3-dione is reacted with dimethoxyphosphinothioyl chloride to form 2-(1-chloro-2-dimethoxyphosphinothioylsulfanyl)ethyl isoindole-1,3-dione. This intermediate is then treated with sodium hydroxide to obtain the final product, this compound.

Scientific Research Applications

2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that play a critical role in the regulation of cell signaling pathways. Dysregulation of these pathways is associated with several diseases, including cancer, diabetes, and autoimmune disorders.

properties

CAS RN

10577-14-7

Molecular Formula

C12H16Cl2N4O4S

Molecular Weight

365.8 g/mol

IUPAC Name

2-(1-chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H13ClNO4PS2/c1-17-19(20,18-2)21-7-10(13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3

InChI Key

SMXIQXAQESMSRT-UHFFFAOYSA-N

SMILES

COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl

Canonical SMILES

COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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